molecular formula C26H22N2O B2970935 2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole CAS No. 383370-71-6

2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole

Cat. No.: B2970935
CAS No.: 383370-71-6
M. Wt: 378.475
InChI Key: RTJKFZACHURCKS-UHFFFAOYSA-N
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Description

2-((Naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a phenethyl group at the N1-position and a naphthalen-2-yloxymethyl substituent at the C2-position. Benzimidazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

2-(naphthalen-2-yloxymethyl)-1-(2-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O/c1-2-8-20(9-3-1)16-17-28-25-13-7-6-12-24(25)27-26(28)19-29-23-15-14-21-10-4-5-11-22(21)18-23/h1-15,18H,16-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJKFZACHURCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their antifungal, antioxidant, and antitubercular activities. The molecular docking study has been carried out against the active site of cytochrome P450 lanosterol 14α-demethylase of C. albicans, suggesting that this enzyme could be a potential target.

Biochemical Pathways

Given the potential antifungal activity of similar compounds, it can be hypothesized that this compound might interfere with the ergosterol biosynthesis pathway, which is crucial for the survival of fungi.

Result of Action

Similar compounds have shown significant correlation between the binding score and biological activity, suggesting that these compounds might have potential therapeutic effects.

Biological Activity

The compound 2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole is a derivative of benzimidazole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H20N2O\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}

This compound features a benzimidazole core, which is often associated with various pharmacological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Recent studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
This compoundP. aeruginosaTBD

Note: TBD indicates that specific data for this compound is not yet available.

Antitumor Activity

Benzimidazole derivatives are also recognized for their antitumor properties. They have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects

In a study evaluating the cytotoxic effects of several benzimidazole derivatives, it was found that certain compounds significantly inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism was attributed to the activation of apoptotic pathways.

The biological activity of this compound may involve several mechanisms:

  • GABA-A Receptor Modulation : Similar imidazole compounds have been shown to act as positive allosteric modulators of GABA-A receptors, potentially influencing neurotransmission and exhibiting anxiolytic effects .
  • Inhibition of Enzymatic Pathways : Many benzimidazole derivatives inhibit key enzymes involved in cancer metabolism, leading to reduced tumor growth.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases.

Comparative Analysis with Related Compounds

Comparative studies with other benzimidazole derivatives reveal varying degrees of biological activity. For example, compounds containing different substituents on the imidazole ring exhibit distinct antimicrobial and anticancer activities.

Table 2: Comparative Biological Activities

CompoundActivity TypeEfficacy Level
Compound XAntimicrobialHigh
Compound YAntitumorModerate
This compoundTBDTBD

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations at the N1-Position

1-Benzyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole
  • Structural Difference : Replaces the phenethyl group with a benzyl moiety.
  • Impact : Reduced steric bulk compared to phenethyl may alter binding kinetics in enzyme pockets. The benzyl group’s planar structure could limit interactions with hydrophobic pockets compared to the flexible phenethyl chain .
1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (22)
  • Structural Difference : Substitutes phenethyl with a naphthylmethyl group and introduces an amine at C2.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole Derivatives
  • Structural Difference : Incorporates a piperazine ring linked to phenyl at N1.
  • Impact : Piperazine improves water solubility and CNS penetration, making these derivatives promising for anxiolytic applications .

Substituent Variations at the C2-Position

2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)
  • Structural Difference : Replaces the benzimidazole core with a triazole-acetamide scaffold.
  • The acetamide group may improve metabolic stability .
2-(((4-Chlorobenzyl) Thiol) Methyl)-1H-benzo[d]imidazole
  • Structural Difference : Substitutes naphthyloxymethyl with a thiol-containing chlorobenzyl group.
  • Impact: The thiol group enhances corrosion inhibition properties by forming protective layers on metal surfaces, as demonstrated in HNO3 media .

Core Modifications: Benzimidazole vs. Imidazole Derivatives

2-Phenyl-1H-imidazole
  • Structural Difference : Simplified imidazole core lacking the fused benzene ring.
  • Impact : Reduced aromaticity decreases π-π stacking interactions, lowering binding affinity to targets like DNA or enzymes compared to benzimidazoles .

Physicochemical and Spectroscopic Data Comparison

Compound Name Melting Point (°C) IR Key Peaks (cm⁻¹) ¹H NMR (δ, ppm) HRMS (Calc/Found)
Target Compound Not Reported ~1250 (C-O-C), ~3050 (Ar C-H) Phenethyl: 2.8–3.5 (m), Naphthyl: 7.2–8.2 (m) Not Reported
1-Benzyl-2-((naphthalen-2-yloxy)methyl)-1H-benzimidazole Not Reported 1287 (C-N), 1136 (C-O) Benzyl: 4.6 (s), Naphthyl: 7.3–8.1 (m) Not Reported
7a Not Reported 1678 (C=O), 1606 (C=C) Triazole: 7.8 (s), Acetamide: 2.1 (s) 393.1118/393.1112
22 Not Reported 3291 (N-H) Naphthylmethyl: 4.3 (s), Amine: 5.1 (br) >98% Purity (LCMS)

Q & A

Q. What are the common synthetic routes for 2-((naphthalen-2-yloxy)methyl)-1-phenethyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, analogous benzimidazole derivatives are synthesized by refluxing a mixture of benzil, aldehydes, and ammonium acetate in glacial acetic acid with α-naphthylamine or phenethylamine derivatives (as in and ). Key steps include:
  • Solvent selection : Glacial acetic acid is commonly used for its protonation capacity, aiding in cyclization.
  • Catalyst optimization : Ammonium acetate acts as a catalyst and nitrogen source.
  • Reaction monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress (e.g., 8-hour reflux at 110°C in ).
  • Purification : Slow evaporation or recrystallization in ethyl acetate/ethanol yields pure crystals .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer : Structural validation relies on:
  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole core).
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons; δ 4.5–5.5 ppm indicates methylene bridges (e.g., -(CH₂)- groups in the naphthyloxy methyl substituent).
  • ¹³C NMR : Assigns carbons in the benzimidazole ring (e.g., C2 at ~150 ppm) and substituents.
  • Elemental analysis : Validates purity by comparing experimental vs. calculated C/H/N ratios .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) is used to:
  • Optimize geometry : Software like Gaussian or ORCA generates the lowest-energy conformation.
  • Calculate frontier molecular orbitals (FMOs) : Predict HOMO-LUMO gaps to assess reactivity and charge transfer (e.g., used B3LYP/6-31G(d) to model NLO properties).
  • Natural Bond Orbital (NBO) analysis : Reveals hyperconjugative interactions stabilizing the structure.
  • Validate against experimental data : Compare computed UV-Vis spectra (TD-DFT) with experimental results to refine models .

Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts or IR stretches) arise from solvent effects, tautomerism, or conformational flexibility. Strategies include:
  • Solvent correction : Apply polarizable continuum models (PCM) in DFT to mimic experimental conditions.
  • Dynamic effects : Use molecular dynamics (MD) simulations to account for rotational barriers in flexible substituents.
  • Isomer identification : Compare computed NMR spectra of possible tautomers (e.g., 1H vs. 3H-benzimidazole) with experimental data .

Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets?

  • Methodological Answer : For pharmacological applications (e.g., TRPV1 antagonism in ):
  • Target selection : Retrieve protein structures (e.g., TRPV1 from PDB: 5IS0).
  • Docking software : Use AutoDock Vina or Schrödinger to simulate ligand-receptor interactions.
  • Pose validation : Compare docking results with known inhibitors (e.g., capsaicin analogs) and validate via mutagenesis or binding assays.
  • Key interactions : Highlight π-π stacking with naphthalene groups or hydrogen bonding with imidazole NH .

Q. What experimental designs assess the anticancer potential of this compound?

  • Methodological Answer : Follow protocols from analogous benzimidazole derivatives ( ):
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Mechanistic studies :
  • Apoptosis assays : Annexin V/PI staining via flow cytometry.
  • Cell cycle analysis : PI staining to detect G1/S arrest.
  • SAR analysis : Modify substituents (e.g., naphthyloxy vs. phenyl groups) to correlate structure with activity .

Data Contradiction Analysis

Q. How can researchers address inconsistent biological activity data across studies?

  • Methodological Answer : Variations may stem from:
  • Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis.
  • Assay conditions : Standardize cell culture media, serum concentration, and incubation time.
  • Structural analogs : Compare with derivatives (e.g., ’s oxadiazole-linked analogs) to identify critical pharmacophores.
  • Meta-analysis : Use tools like PRISMA to systematically review literature and identify confounding variables .

Tables for Key Data

Property Method Example Data Reference
Synthetic Yield Glacial acetic acid reflux65–75% isolated yield
HOMO-LUMO Gap DFT/B3LYP/6-31G(d)3.8 eV (predicts charge-transfer capacity)
Anticancer IC₅₀ MTT assay (MCF-7 cells)12.3 µM (similar to )
TRPV1 Antagonism (IC₅₀) Ca²⁺ influx assay4.6 nM (cf. ’s mavatrep)

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